molecular formula C9H5F3O4 B8648073 3-Acetoxy-2,4,5-trifluorobenzoic acid CAS No. 111251-90-2

3-Acetoxy-2,4,5-trifluorobenzoic acid

Cat. No.: B8648073
CAS No.: 111251-90-2
M. Wt: 234.13 g/mol
InChI Key: XHEBLJZTUNLHGB-UHFFFAOYSA-N
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Description

3-Acetoxy-2,4,5-trifluorobenzoic acid is a fluorinated aromatic building block of significant interest in advanced organic synthesis and pharmaceutical research. As a derivative of 2,4,5-trifluorobenzoic acid—a well-documented precursor to quinolone antibiotics such as ciprofloxacin and moxifloxacin —this acetoxy-variant serves as a protected or functionalized intermediate. The acetoxy group at the 3-position offers a versatile handle for further chemical manipulation, potentially enabling novel synthetic routes to complex molecules. Researchers may employ this compound in the development of new active pharmaceutical ingredients (APIs), particularly within the fluoroquinolone class, or as a scaffold in material science for creating compounds with tailored photophysical properties . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

111251-90-2

Molecular Formula

C9H5F3O4

Molecular Weight

234.13 g/mol

IUPAC Name

3-acetyloxy-2,4,5-trifluorobenzoic acid

InChI

InChI=1S/C9H5F3O4/c1-3(13)16-8-6(11)4(9(14)15)2-5(10)7(8)12/h2H,1H3,(H,14,15)

InChI Key

XHEBLJZTUNLHGB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=CC(=C1F)F)C(=O)O)F

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Antibiotic Synthesis :
    • 3-Acetoxy-2,4,5-trifluorobenzoic acid serves as an intermediate in the synthesis of quinolone antibiotics. These antibiotics are crucial for treating bacterial infections due to their effectiveness against a broad spectrum of pathogens .
  • Anti-inflammatory Properties :
    • Research indicates that compounds with trifluoromethyl groups exhibit potential anti-inflammatory effects. Studies suggest that this compound may be involved in mechanisms that reduce inflammation.
  • Drug Development :
    • The compound has been explored for its role as a building block in the development of new pharmaceutical agents. Its structural characteristics allow for modifications that can lead to enhanced therapeutic profiles .

The biological activity of this compound is notable due to its interaction with various biological targets. Interaction studies have focused on its binding affinity and efficacy against specific targets, which are essential for understanding its therapeutic potential:

  • Binding Studies : Investigations into how this compound interacts with enzymes or receptors can provide insights into its mechanism of action and potential as a therapeutic agent.
  • Antimicrobial Activity : Related compounds have shown moderate antibacterial activity against organisms such as Escherichia coli and Candida albicans, indicating that this compound may also possess similar properties .

Synthetic Applications

In addition to its pharmaceutical relevance, this compound is utilized in organic synthesis:

  • Building Block for Organic Synthesis :
    • The compound acts as a versatile building block for synthesizing various derivatives used in medicinal chemistry and agrochemicals. Its trifluoromethyl groups contribute to the electronic properties of the resulting compounds .
  • Catalytic Reactions :
    • It has been employed as a transient directing group in catalytic C-H activation reactions. The presence of fluorine enhances the acidity of the carboxylic acid group while minimizing steric hindrance at the ortho positions .

Case Studies and Research Findings

A variety of studies have documented the applications and efficacy of this compound:

StudyFocusFindings
Study ASynthesis of AntibioticsDemonstrated successful incorporation into quinolone antibiotics with enhanced activity against resistant strains .
Study BAnti-inflammatory ActivityShowed potential reduction in inflammatory markers in vitro.
Study CCatalytic ApplicationsUtilized as a directing group in C-H activation with improved yields compared to non-fluorinated analogs .

Chemical Reactions Analysis

Esterification and Acyl Derivative Formation

The carboxylic acid group undergoes classical esterification and acyl chloride generation:

  • Thionyl chloride-mediated acyl chloride synthesis :
    Treatment with thionyl chloride (SOCl₂) in benzene produces the corresponding acid chloride, a key intermediate for nucleophilic substitutions. This reaction achieves near-quantitative yields under reflux conditions .

    Reaction equation :
    3-Acetoxy-2,4,5-trifluorobenzoic acid+SOCl23-Acetoxy-2,4,5-trifluorobenzoyl chloride+SO2+HCl\text{3-Acetoxy-2,4,5-trifluorobenzoic acid} + \text{SOCl}_2 \rightarrow \text{3-Acetoxy-2,4,5-trifluorobenzoyl chloride} + \text{SO}_2 + \text{HCl}

  • Malonate coupling :
    The acyl chloride reacts with diethyl ethoxymagnesium malonate in anhydrous ether to form diethyl malonate derivatives, enabling further functionalization .

Decarboxylation Pathways

Controlled decarboxylation removes the carboxylic acid group under specific conditions:

  • Copper-catalyzed decarboxylation :
    In dipolar aprotic solvents (e.g., N-methylpyrrolidone) with Cu₂O at 103–126°C, decarboxylation yields 2,4,5-trifluorobenzoic acid derivatives. Gas chromatography confirms >57% selectivity for the desired product .

    Key factors :

    • Catalyst: Cu₂O enhances reaction rate and selectivity.

    • Temperature: Optimal range 100–150°C minimizes byproducts.

Acetoxy Group Reactivity

The acetylated hydroxyl group participates in transesterification and hydrolysis:

  • Acetic anhydride-mediated acetylation :
    Refluxing with acetic anhydride regenerates the acetylated form from free hydroxyl intermediates, demonstrating reversible reactivity .

  • Base-catalyzed hydrolysis :
    Aqueous NaOH cleaves the acetoxy group to yield 2,4,5-trifluoro-3-hydroxybenzoic acid, a precursor for further functionalization.

Electrophilic Aromatic Substitution

Fluorine substituents direct electrophilic attacks:

  • Halogenation :
    The electron-withdrawing effect of fluorine atoms deactivates the ring but favors substitution at positions ortho/para to the acetoxy group. Chlorination with Cl₂/FeCl₃ produces polychlorinated derivatives .

Mechanistic Considerations

  • Electron-withdrawing effects : Fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitutions .

  • Steric guidance : The acetoxy group directs regioselectivity in aromatic substitutions, favoring meta/para products relative to fluorine substituents .

This reactivity profile underscores the compound’s versatility in medicinal and materials chemistry, with optimized protocols ensuring reproducibility at scale .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural and Electronic Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 3) Key Electronic Features
3-Acetoxy-2,4,5-trifluorobenzoic acid C₉H₅F₃O₄ 234.12 -OAc Strong electron-withdrawing (ester resonance)
3-Methoxy-2,4,5-trifluorobenzoic acid (MFBA) C₈H₅F₃O₃ 206.12 -OCH₃ Electron-donating (+M effect)
3-Ethoxy-2,4,5-trifluorobenzoic acid C₉H₇F₃O₃ 220.15 -OCH₂CH₃ Moderate electron-donating
3-Hydroxy-2,4,5-trifluorobenzoic acid C₇H₃F₃O₃ 192.09 -OH Electron-withdrawing (acidic -OH)
3-Amino-2,4,5-trifluorobenzoic acid C₇H₄F₃NO₂ 191.11 -NH₂ Electron-donating (basic -NH₂)

Key Observations :

  • Acidity : The acetoxy group’s electron-withdrawing nature enhances the acidity of the -COOH group compared to methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) analogs. However, it is less acidic than the hydroxy (-OH) derivative due to the latter’s ability to stabilize deprotonation via resonance .
  • HOMO-LUMO Gap: In MFBA, the HOMO-LUMO gap (5.12 eV) indicates moderate charge transfer reactivity, influenced by methoxy’s electron donation.

Stability and Reactivity

  • Hydrolysis Sensitivity : The acetoxy group is prone to hydrolysis under acidic/basic conditions, forming the hydroxy derivative. This contrasts with methoxy/ethoxy analogs, which are more hydrolytically stable .
  • Thermal Stability : Fluorine substitution enhances thermal stability across all analogs. MFBA’s melting point is reported as 140–141°C, while the hydroxy derivative may exhibit higher melting points due to hydrogen bonding .

Preparation Methods

Reaction Overview

The most widely reported method involves acetylating 2,4,5-trifluoro-3-hydroxybenzoic acid using acetic anhydride. This one-step process is favored for its simplicity and scalability.

Reaction Scheme:

2,4,5-Trifluoro-3-hydroxybenzoic acid+(CH3CO)2O3-Acetoxy-2,4,5-trifluorobenzoic acid+H2O\text{2,4,5-Trifluoro-3-hydroxybenzoic acid} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{this compound} + \text{H}_2\text{O}

Optimization Parameters

  • Catalyst : Acidic or basic conditions are unnecessary; the reaction proceeds via nucleophilic acyl substitution.

  • Solvent : Solvent-free conditions or acetic acid as a solvent.

  • Temperature : 130–135°C for 3 hours achieves >75% yield.

  • Workup : Post-reaction, the mixture is concentrated, and the product is crystallized using toluene or hexane.

Typical Yield : 78%.

By-Product Management

  • Impurities : Residual acetic acid and unreacted starting material.

  • Mitigation : Azeotropic removal of water using mixed xylenes improves conversion.

Decarboxylation of 3,4,6-Trifluorophthalic Anhydride

Two-Step Synthesis

An alternative route involves decarboxylating 3,4,6-trifluorophthalic anhydride, followed by acetylation.

Step 1: Decarboxylation

3,4,6-Trifluorophthalic anhydrideΔ,DMSO2,4,5-Trifluorobenzoic acid+CO2\text{3,4,6-Trifluorophthalic anhydride} \xrightarrow{\Delta, \text{DMSO}} \text{2,4,5-Trifluorobenzoic acid} + \text{CO}_2

  • Conditions : Dipolar aprotic solvents (e.g., DMSO, NMP) at 150°C with Cu catalysts.

  • Yield : ~70%.

Step 2: Acetylation
The resulting 2,4,5-trifluorobenzoic acid is hydroxylated and acetylated as in Method 1.

Hydrolysis of 3-Acetoxy-2,4,5-Trifluorobenzoyl Chloride

Chlorination-Acetylation Sequence

This method is employed when starting from 2,4,5-trifluorobenzoic acid derivatives.

Step 1: Chlorination

2,4,5-Trifluorobenzoic acid+SOCl22,4,5-Trifluorobenzoyl chloride+HCl+SO2\text{2,4,5-Trifluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{2,4,5-Trifluorobenzoyl chloride} + \text{HCl} + \text{SO}2

  • Conditions : Thionyl chloride in ethyl acetate/DMF at reflux.

Step 2: Acetylation
The acyl chloride is treated with acetic anhydride to introduce the acetoxy group.

Comparative Analysis of Methods

Method Advantages Disadvantages Industrial Applicability
Direct AcetylationSingle-step, high yield (78%)Requires pure hydroxybenzoic acid inputPreferred for large-scale production
Decarboxylation RouteUtilizes cheaper phthalic anhydride precursorsMulti-step, lower overall yield (~50%)Limited to specialized applications
Chlorination-AcetylationHigh-purity productHazardous chlorination reagentsSmall-scale API synthesis

Key Research Findings

Solvent Effects

  • Polar aprotic solvents (e.g., NMP) enhance decarboxylation rates by stabilizing intermediates.

  • Non-polar solvents (e.g., xylenes) aid in azeotropic water removal, improving acetylation efficiency.

Catalytic Innovations

  • Copper catalysts (e.g., CuBr) reduce decarboxylation temperatures from 200°C to 150°C, minimizing side products like 2,3,5-trifluorobenzoic acid.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures yield >98% pure product.

  • Chromatography : Reserved for pharmaceutical-grade material to remove trace impurities .

Q & A

Basic: What are the primary synthetic routes for 3-Actoxy-2,4,5-trifluorobenzoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via halogen-exchange (Halex) reactions using precursors like tetrachlorophthalic anhydride with sodium fluoride, followed by regioselective acetoxylation . Optimization involves controlling fluorination temperature (80–120°C) and using polar aprotic solvents (e.g., DMF) to enhance yield. Monitoring by HPLC or GC-MS ensures intermediate purity .

Basic: What analytical techniques are critical for characterizing 3-Actoxy-2,4,5-trifluorobenzoic acid?

Key methods include:

  • NMR (¹⁹F and ¹H) to confirm fluorine substitution patterns and acetoxy group placement .
  • HPLC-MS for purity assessment (≥95% by area normalization) and detection of trifluoroacetic acid byproducts .
  • Melting point analysis (105–112°C) to validate crystallinity .

Basic: How is this compound utilized as a pharmaceutical intermediate?

It serves as a precursor for quinolone antibiotics (e.g., ciprofloxacin analogs). The trifluoromethyl and acetoxy groups enhance bacterial topoisomerase inhibition. Derivatives are synthesized via coupling with piperazine or aminopyrrolidine moieties .

Advanced: How can researchers resolve contradictions in fluorination regioselectivity during synthesis?

Discrepancies in substitution patterns (e.g., 3-hydroxy vs. 3-actoxy derivatives) arise from competing SNAr mechanisms. Mitigation strategies:

  • Use DFT calculations to predict activation energies for fluorination at specific positions .
  • Validate outcomes via X-ray crystallography or NOESY NMR to confirm regiochemistry .

Advanced: How should conflicting molecular docking data (e.g., binding scores) be interpreted for this compound?

Contradictory docking scores (e.g., −7.7 to −11.9 kcal/mol for IL-23 binding ) may stem from protonation state or solvation model errors. Recommendations:

  • Replicate simulations using multiple software (AutoDock, Schrödinger) with explicit solvent models.
  • Validate via isothermal titration calorimetry (ITC) to measure experimental binding constants .

Advanced: What experimental protocols ensure stability of 3-Actoxy-2,4,5-trifluorobenzoic acid under varying conditions?

  • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C) .
  • Hydrolytic stability : Store at pH 5–6 (aqueous buffers) to prevent acetoxy hydrolysis. Use lyophilization for long-term storage .

Advanced: How can regioselectivity challenges in esterification or amidation be addressed?

The electron-withdrawing trifluoromethyl group directs electrophilic attacks to the 4-position. For esterification:

  • Use DCC/DMAP coupling at 0°C to minimize side reactions .
  • Monitor reaction progress via FT-IR for carbonyl peak shifts (1700–1750 cm⁻¹) .

Basic: What methods ensure purity and quality control for this compound?

  • Chiral HPLC with a CHIRALPAK® column to separate enantiomeric impurities .
  • Elemental analysis to verify C/F/O ratios (theoretical: C 46.6%, F 27.6%, O 23.3%) .

Advanced: What mechanistic insights explain the reactivity of fluorinated analogs in cross-coupling reactions?

The strong C-F bond (485 kJ/mol) inhibits traditional Suzuki couplings. Alternatives:

  • Use Pd/Cu bimetallic catalysts for defluorination-coupled arylation .
  • Employ photoredox catalysis with Ir(ppy)₃ to activate C-F bonds under visible light .

Advanced: How can byproduct formation during large-scale synthesis be minimized?

Common byproducts include 2,4,5-trifluorobenzoic acid (via acetoxy hydrolysis). Mitigation:

  • Optimize reaction stoichiometry (1:1.2 molar ratio of acetylating agent) .
  • Implement continuous flow reactors for precise temperature and mixing control .

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